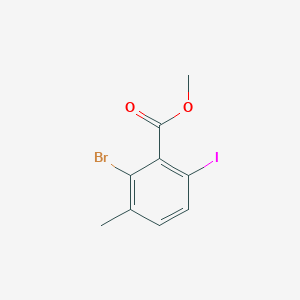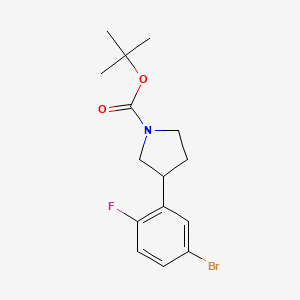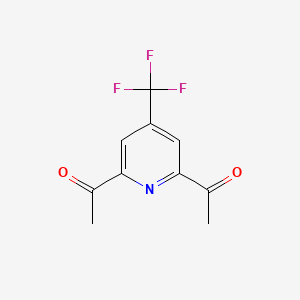![molecular formula C11H13N B13662636 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)
7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . This compound is part of the cyclopropaquinoline family, which is characterized by a cyclopropane ring fused to a quinoline structure. The presence of a methyl group at the 7-position adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a quinoline derivative with a cyclopropane precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the proper formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
類似化合物との比較
1H-Cyclopropa[a]naphthalene: This compound shares a similar cyclopropane ring fused to an aromatic system but differs in the specific arrangement of atoms and functional groups.
1,1,7,7a-Tetramethyl-1a,2,6,7,7a,7b-hexahydro-1H-cyclopropa[a]naphthalene: Another related compound with a cyclopropane ring fused to a naphthalene structure, differing in the presence of multiple methyl groups.
Uniqueness: 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to its specific fusion of a cyclopropane ring to a quinoline structure and the presence of a methyl group at the 7-position. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
7-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C11H13N/c1-7-3-2-4-10-11(7)9-5-8(9)6-12-10/h2-4,8-9,12H,5-6H2,1H3 |
InChIキー |
XNOMCLYRKBJICE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3CC3CNC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)








![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)

![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
